6-Oxa-3-azabicyclo[3.2.1]octane is a bicyclic compound characterized by the presence of both oxygen and nitrogen atoms in its structure. This compound belongs to a broader class of bicyclic structures that include various alkaloids, particularly those resembling the tropane family, which are known for their diverse biological activities. Its unique structural features allow it to participate in a variety of chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
6-Oxa-3-azabicyclo[3.2.1]octane can be classified as a bicyclic heterocycle due to its incorporation of heteroatoms (oxygen and nitrogen) within a fused ring system. The compound is often synthesized for use in research settings, particularly in studies related to drug discovery and biochemical interactions. It serves as a foundational scaffold for the development of various pharmaceuticals and agrochemicals.
The synthesis of 6-Oxa-3-azabicyclo[3.2.1]octane typically involves several steps, with cyclization being a key reaction in its formation. Common synthetic routes include:
Industrial production may involve large-scale batch reactors optimized for cyclization reactions, ensuring consistent quality and yield of the compound .
The molecular formula of 6-Oxa-3-azabicyclo[3.2.1]octane is , with a molecular weight of approximately 113.16 g/mol. The structure consists of two fused rings where an oxygen atom replaces one of the carbon atoms typically found in similar bicyclic compounds, thus influencing its chemical reactivity and biological interactions.
6-Oxa-3-azabicyclo[3.2.1]octane can engage in several types of chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions used, allowing for the generation of various derivatives .
The mechanism of action for compounds like 6-Oxa-3-azabicyclo[3.2.1]octane is primarily linked to their interactions with biological targets, including enzymes and receptors involved in various physiological processes. Its structural similarities to known bioactive molecules suggest potential roles in enzyme inhibition or receptor modulation, making it a candidate for further pharmacological studies .
Relevant data indicate that modifications to the core structure can significantly influence both physical properties and biological activities .
6-Oxa-3-azabicyclo[3.2.1]octane has numerous applications across various scientific fields:
The 6-oxa-3-azabicyclo[3.2.1]octane scaffold emerged as a structurally distinct heterocycle during the mid-20th century, paralleling advancements in bridged bicyclic chemistry. Early synthetic routes were often serendipitous discoveries within studies targeting morphinan alkaloids or nucleoside analogs. For instance, Gassman's 1968 synthesis of methoxy-substituted 2-azabicyclo[3.2.1]octanes via hypochlorite-mediated cyclization represented foundational methodology adaptable to oxygen-containing variants [2]. Systematic exploration intensified in the 1970s–1990s, driven by the recognition that replacing carbon bridges with oxygen could modulate physicochemical properties of bioactive molecules. Takeda's phenylmorphan-inspired work demonstrated robust intramolecular cyclization strategies for aryl-substituted azabicyclic systems [2], while Fourrey and Lundt later adapted Tsuji–Trost palladium catalysis and epoxide ring-opening techniques specifically toward N,O-bicyclic cores for carbocyclic nucleoside synthesis [2] [6]. The pivotal innovation arrived in 2005 with Szolcsányi's Pd(II)-catalyzed N,O-bicyclization, providing an efficient, stereocontrolled route to 6-oxa-2-azabicyclo[3.2.1]octanes from acyclic precursors—a method directly translatable to the 3-aza regioisomer [6]. This methodology established the scaffold as a synthetically accessible pharmacophore worthy of targeted investigation.
Table 1: Key Historical Developments in Azabicyclo[3.2.1]octane Chemistry
Time Period | Development | Significance |
---|---|---|
1960s-1970s | Gassman's hypochlorite cyclization; Takeda/Ong's intramolecular cyclizations | Established foundational intramolecular cyclization strategies for azabicyclic cores [2] |
1990s | Fourrey/Lundt's use of epoxide openings & Pd catalysis for N,O-bicyclics | Adapted methods for oxygen-containing variants in nucleoside synthesis [2] [6] |
2005 | Szolcsányi's Pd(II)-catalyzed N,O-bicyclization | Provided efficient, stereoselective route to 6-oxa-2-azabicyclo[3.2.1]octanes [6] |
2010s-Present | Application in complex alkaloid synthesis (e.g., Strychnos) & drug discovery | Validated scaffold's utility in accessing bioactive molecules & pharmacophores [2] |
The 6-oxa-3-azabicyclo[3.2.1]octane framework (Molecular Formula: C₆H₁₁NO; PubChem CID: 54594726 [3]) possesses a distinctive topology characterized by a six-membered 1,5-dioxa-aza ring adopting a boat conformation, fused to a cyclopentane ring via the [3.2.1] bridge system. This creates two bridgehead atoms (C1 and N3) and an oxygen atom embedded within the central bridge (O6). Key structural features include:
Cl.C1C[C@H]2CNC[C@@H]1O2
[5] [7]) facilitates stereoselective drug design. Pharmacophorically, this structure serves as a versatile bioisostere:
Table 2: Core Physicochemical Properties of 6-Oxa-3-azabicyclo[3.2.1]octane vs. Key Analogs
Property | 6-Oxa-3-azabicyclo[3.2.1]octane | 3-Azabicyclo[3.2.1]octane | 8-Oxa-3-azabicyclo[3.2.1]octane |
---|---|---|---|
Molecular Formula | C₆H₁₁NO | C₇H₁₃N | C₆H₁₁NO |
Molar Mass (g/mol) | 113.16 | 111.18 | 113.16 |
Log P (Consensus) | 0.63 | 1.35 | 0.68* |
TPSA (Ų) | 21.26 | 12.03 | 21.26 |
H-bond Acceptors | 2 | 1 | 2 |
H-bond Donors | 0 | 1 | 0 |
GI Absorption (Pred.) | High | High | High |
BBB Permeation (Pred.) | Limited | Moderate | Limited |
Bioisosteric Utility | Morphine/cytisine mimics | Cocaine/tropane mimics | NR2B antagonists [9] |
*Data derived from PubChem & computational chemistry [3] [4] [9]; *Estimated based on analog [9]
The scaffold's structural economy—packing hydrogen-bond acceptor capability (O, N), defined stereospace, and metabolic resilience into a low molecular weight framework—cements its role as a privileged structure in designing neuromodulators, enzyme inhibitors, and chemotherapeutic agents [2] [6] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1